(2R,3R)-2-(1-ethyl-1H-pyrazol-4-yl)oxane-3-carboxylic acid
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Overview
Description
Synthesis Analysis
The synthesis of a compound involves a series of chemical reactions that lead to the formation of the desired product. The process often involves retrosynthetic analysis, which is a technique for planning a synthesis route by transforming a complex molecule into simpler precursors .Chemical Reactions Analysis
Chemical reactions involving the compound can be studied using various techniques such as spectrophotometry, chromatography, or mass spectrometry .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound such as its melting point, boiling point, solubility, and reactivity can be determined using various experimental techniques .Scientific Research Applications
Synthetic Methodologies and Structural Analysis
Experimental and Quantum-Chemical Calculations : A study by Yıldırım, Kandemirli, and Akçamur (2005) explored the synthesis and structural analysis of 1H-pyrazole-3-carboxamide and -3-carboxylate derivatives through reactions involving 1H-pyrazole-3-carboxylic acid and various binucleophiles. This research provides insights into the chemical behavior and potential applications of pyrazole derivatives in synthetic chemistry (Yıldırım, Kandemirli, & Akçamur, 2005).
X-Ray Powder Diffraction Data : In another study, Wang et al. (2017) presented the X-ray powder diffraction data for a compound structurally related to apixaban, an important intermediate in the synthesis of the anticoagulant. This highlights the importance of structural analysis in the development of pharmaceuticals (Wang et al., 2017).
Synthesis, Characterization, and DFT Calculations : Naveen et al. (2021) described the synthesis and characterization of a novel pyrazole derivative, showcasing the application of DFT calculations in understanding the structural and electronic properties of newly synthesized molecules (Naveen et al., 2021).
Potential Applications in Material Science and Biology
Electrochemiluminescence of Pyrazolecarboxylic Metal Organic Framework : Feng et al. (2016) explored the synthesis of transition metal complexes with pyrazolecarboxylic acid derivatives, demonstrating their potential in developing highly intense electrochemiluminescence (ECL) materials, which could be useful in sensors and display technologies (Feng et al., 2016).
Colorimetric Chemosensor for Metal Ions : Aysha et al. (2021) synthesized a new colorimetric chemosensor based on a hybrid hydrazo/azo dye chromophoric system, indicating its utility in the naked-eye recognition of metal ions like Cu2+, Zn2+, and Co2+. This has implications for environmental monitoring and biomedical applications (Aysha et al., 2021).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
(2R,3R)-2-(1-ethylpyrazol-4-yl)oxane-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O3/c1-2-13-7-8(6-12-13)10-9(11(14)15)4-3-5-16-10/h6-7,9-10H,2-5H2,1H3,(H,14,15)/t9-,10+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLCZJVBGCBLVOP-ZJUUUORDSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)C2C(CCCO2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C=C(C=N1)[C@H]2[C@@H](CCCO2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2R,3R)-2-(1-ethyl-1H-pyrazol-4-yl)oxane-3-carboxylic acid |
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